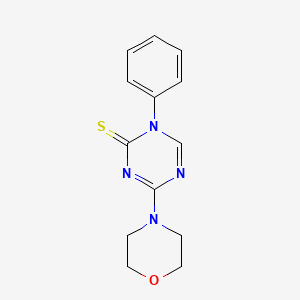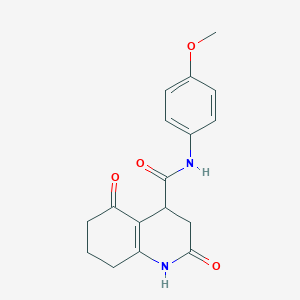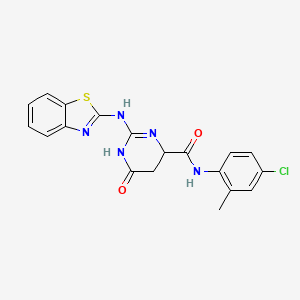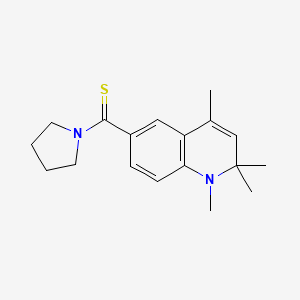![molecular formula C22H21NO2 B11036081 (1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036081.png)
(1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrroloquinoline family. Compounds containing the pyrroloquinoline fragment often exhibit high biological activity, making them valuable in pharmaceutical and biological research .
Preparation Methods
The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves several steps:
Reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: This step uses aqueous hydrazine hydrate to selectively reduce the C1=O carbonyl group, yielding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones.
Condensation with aldehydes and acetone: The reduction products are then condensed with aldehydes and acetone to form new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones in 59–78% yield.
Reaction with N,N-dimethylformamide dimethyl acetal: This is followed by transamination with primary amines to form 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones in 65–83% yield.
Chemical Reactions Analysis
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions:
Reduction: The compound can be reduced using hydrazine hydrate, selectively targeting the carbonyl group.
Condensation: It can undergo condensation reactions with aldehydes and acetone to form different derivatives.
Transamination: The compound reacts with N,N-dimethylformamide dimethyl acetal and primary amines to form new derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Anticoagulant Activity: It has been evaluated for its anticoagulant activity by measuring inhibition of blood coagulation factors Xa and XIa.
Biological Activity: Pyrroloquinoline derivatives, including this compound, have shown antibacterial, antitumor, diuretic, aldosterone synthase inhibitory, melatonin receptor agonist and antagonist activities.
Pharmaceutical Research: The compound is promising for the treatment of human lymphoma, diabetes, asthma, epilepsy, and obesity.
Mechanism of Action
The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. It inhibits blood coagulation factors Xa and XIa, which are crucial in the coagulation cascade . This inhibition prevents the formation of blood clots, making it a potential anticoagulant agent .
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives such as:
- 1-[(Benzylamino)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one .
- Ethylidene and spiro derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones .
- 2H-pyrano[3,2-g]quinolin-2-ones .
These compounds share similar structural features and biological activities but differ in their specific substituents and resultant properties.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3E)-3-benzylidene-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H21NO2/c1-14-13-22(2,3)23-20-17(14)11-16(25-4)12-18(20)19(21(23)24)10-15-8-6-5-7-9-15/h5-13H,1-4H3/b19-10+ |
InChI Key |
YMLKUEDVVDIJFZ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C4=CC=CC=C4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11036007.png)




![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11036051.png)
![N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11036053.png)


![ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11036075.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036077.png)
![1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11036080.png)
![5-(4-chlorophenyl)-7-phenyl-6-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11036091.png)
![2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11036099.png)
